(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core, thiophene rings, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the thiophene rings and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another common intermediate with similar reactivity.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
What sets (8E)-2-amino-6-(propan-2-yl)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its complex structure, which allows for a wide range of chemical modifications and potential applications. Its unique combination of functional groups and rings provides opportunities for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C21H21N3OS2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(8E)-2-amino-6-propan-2-yl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H21N3OS2/c1-13(2)24-11-14(9-15-5-3-7-26-15)20-17(12-24)19(18-6-4-8-27-18)16(10-22)21(23)25-20/h3-9,13,19H,11-12,23H2,1-2H3/b14-9+ |
InChI Key |
ZEJBNUDWAVNNER-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)N1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Canonical SMILES |
CC(C)N1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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